2-[(4-METHOXYPHENETHYL)AMINO]-7-(2-THIENYL)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE
Overview
Description
This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHOXYPHENETHYL)AMINO]-7-(2-THIENYL)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 2-aminobenzamide with 2-thiophenecarboxaldehyde under acidic conditions to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHOXYPHENETHYL)AMINO]-7-(2-THIENYL)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of dihydroquinazolinone derivatives .
Scientific Research Applications
2-[(4-METHOXYPHENETHYL)AMINO]-7-(2-THIENYL)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-METHOXYPHENETHYL)AMINO]-7-(2-THIENYL)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-METHOXYPHENYL)AMINO]-7-(2-THIENYL)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE
- **2-[(4-METHOXYPHENETHYL)AMINO]-7-(2-FURYL)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE
- **2-[(4-METHOXYPHENETHYL)AMINO]-7-(2-PYRIDYL)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE
Uniqueness
2-[(4-METHOXYPHENETHYL)AMINO]-7-(2-THIENYL)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE is unique due to the presence of both methoxyphenethyl and thienyl groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, bioactivity, and physical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)ethylamino]-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-26-16-6-4-14(5-7-16)8-9-22-21-23-13-17-18(24-21)11-15(12-19(17)25)20-3-2-10-27-20/h2-7,10,13,15H,8-9,11-12H2,1H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYFRLNAZGGEKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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